molecular formula C24H27N5O3S B2916686 Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)methanone CAS No. 851810-19-0

Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)methanone

Cat. No.: B2916686
CAS No.: 851810-19-0
M. Wt: 465.57
InChI Key: QPOQOBOEDPWBKK-UHFFFAOYSA-N
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Description

Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)methanone (hereafter referred to as the target compound) is a heterocyclic molecule featuring a fused thiazolo-triazole core, a 4-isopropylphenyl group, a piperazine ring, and a furan-2-yl methanone moiety.

Properties

IUPAC Name

furan-2-yl-[4-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-propan-2-ylphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3S/c1-15(2)17-6-8-18(9-7-17)20(21-23(31)29-24(33-21)25-16(3)26-29)27-10-12-28(13-11-27)22(30)19-5-4-14-32-19/h4-9,14-15,20,31H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOQOBOEDPWBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCN(CC4)C(=O)C5=CC=CO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)methanone is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C24H27N5O3SC_{24}H_{27}N_{5}O_{3}S with a molecular weight of 465.57 g/mol. This compound features a unique structure that combines various functional groups, suggesting diverse biological activities.

Antimicrobial Properties

Research indicates that compounds containing the furan and thiazole moieties exhibit notable antimicrobial activity. For instance, derivatives of furan have been shown to selectively inhibit microbial growth and modify enzyme activities, which are critical in the pathogenesis of infections . The presence of the thiazole ring in this compound may enhance its interaction with microbial targets.

Table 1: Antimicrobial Activity of Furan Derivatives

Compound NameActivity TypeTarget OrganismReference
Furan Derivative 1AntibacterialE. coli
Furan Derivative 2AntifungalCandida spp.
Furan Derivative 3AntiviralInfluenza virus

Anti-inflammatory Effects

The furan nucleus is known for its anti-inflammatory properties. Studies have shown that furan derivatives can modulate various signaling pathways, including the MAPK and PPAR-γ pathways, which are crucial for regulating inflammation . The structural characteristics of this compound may provide it with similar anti-inflammatory effects.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses and microbial growth.
  • Cell Signaling Modulation : It can alter cellular signaling pathways that are crucial for immune responses.
  • Antioxidant Activity : The presence of hydroxyl groups in its structure suggests potential antioxidant properties, which can protect cells from oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • Study on Thiazole Derivatives : A study demonstrated that thiazole derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The incorporation of a furan moiety enhanced the antibacterial potency .
  • Furan-Based Anti-inflammatory Agents : Research has shown that certain furan derivatives reduced inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases .
  • Antidepressant Effects : Compounds similar to this compound have been studied for their antidepressant effects through monoamine oxidase (MAO) inhibition, indicating a potential role in treating mood disorders .

Scientific Research Applications

Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)methanone is a complex organic compound with the molecular formula C24H27N5O3SC_{24}H_{27}N_5O_3S and a molecular weight of 465.57 g/mol. It combines furan and thiazole moieties, suggesting diverse biological activities, and is useful as a research compound with a purity of around 95%.

Antimicrobial Properties

Compounds containing furan and thiazole exhibit antimicrobial activity. Furan derivatives can selectively inhibit microbial growth and modify enzyme activities critical in the pathogenesis of infections. The presence of the thiazole ring in the compound may enhance its interaction with microbial targets.

Table 1: Antimicrobial Activity of Furan Derivatives

Compound NameActivity TypeTarget Organism
Furan Derivative 1AntibacterialE. coli
Furan Derivative 2AntifungalCandida spp.
Furan Derivative 3AntiviralInfluenza virus

Anti-inflammatory Effects

The furan nucleus is known for its anti-inflammatory properties and can modulate the MAPK and PPAR-γ signaling pathways, which are crucial for regulating inflammation. The structural characteristics of this compound may provide it with similar anti-inflammatory effects.

The biological activity of the compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses and microbial growth.
  • Cell Signaling Modulation : It can alter cellular signaling pathways crucial for immune responses.
  • Antioxidant Activity : The presence of hydroxyl groups in its structure suggests potential antioxidant properties, which can protect cells from oxidative stress.

Case Studies and Research Findings

  • Thiazole Derivatives : Thiazole derivatives exhibit antibacterial effects against Gram-positive and Gram-negative bacteria, with the incorporation of a furan moiety enhancing antibacterial potency.
  • Furan-Based Anti-inflammatory Agents : Certain furan derivatives reduced inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases.
  • Antidepressant Effects : Compounds similar to this compound have been studied for their antidepressant effects through monoamine oxidase (MAO) inhibition, indicating a potential role in treating mood disorders.

Comparison with Similar Compounds

Key Observations :

  • The target compound exhibits higher molecular weight and lipophilicity (LogP ~3.8) compared to fluorophenyl analogs (e.g., 3.2 for ), due to the 4-isopropylphenyl group.
  • The 6-hydroxy group may improve aqueous solubility relative to non-hydroxylated analogs (e.g., compound 53, LogP 2.5) .

Q & A

Basic: What are the key considerations in designing the synthetic pathway for this compound?

Answer:
The synthesis involves multi-step modifications of the triazole-thiazole core. Key steps include:

  • Reagent selection : Ethanol and aqueous KOH are used to dissolve intermediates, while chloroacetamide derivatives serve as electrophiles for nucleophilic substitution .
  • Reaction optimization : Refluxing in ethanol for 1 hour ensures complete conversion, monitored via TLC or HPLC .
  • Purification : Recrystallization from ethanol removes unreacted starting materials, with purity confirmed by melting point analysis and HPLC (>95%) .
    Methodological priorities include avoiding moisture-sensitive steps and ensuring stoichiometric control to minimize byproducts.

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

  • Structural confirmation : 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and FT-IR validate functional groups (e.g., hydroxy, triazole-thiazole rings) .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity; mass spectrometry (MS) confirms molecular weight .
  • Stability profiling : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with mass balance analysis detect decomposition products .

Advanced: How can substituents on the triazole ring be optimized to enhance anti-inflammatory activity?

Answer:

  • Pharmacophore mapping : Introduce electron-withdrawing groups (e.g., -NO2_2) at the triazole C-5 position to improve binding to cyclooxygenase-2 (COX-2) .
  • Steric effects : Replace 4-isopropylphenyl with bulkier substituents (e.g., 4-tert-butylphenyl) to enhance hydrophobic interactions in enzyme pockets .
  • Activity assays : Compare IC50_{50} values in COX-2 inhibition assays across derivatives, using indomethacin as a positive control .

Advanced: What methodologies assess the compound's stability under physiological conditions?

Answer:

  • Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and photolytic (ICH Q1B guidelines) conditions .
  • LC-MS/MS analysis : Identify degradation products (e.g., hydrolysis of the furan ring) and quantify stability using Arrhenius kinetics .
  • Simulated biological matrices : Incubate in human plasma (37°C, 24 hours) to assess metabolic susceptibility .

Advanced: How can contradictions between in vitro and in vivo pharmacological data be resolved?

Answer:

  • Bioavailability studies : Measure plasma concentrations post-administration (rodent models) to identify absorption limitations .
  • Metabolite profiling : Use LC-HRMS to detect active/inactive metabolites that explain efficacy gaps .
  • Dose-response recalibration : Adjust in vitro IC50_{50} values using protein-binding corrections (e.g., equilibrium dialysis) .

Advanced: What computational approaches predict the compound's interaction with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to model binding to 14-α-demethylase (PDB: 3LD6), focusing on hydrogen bonds with the hydroxy group and π-π stacking with the triazole-thiazole core .
  • MD simulations : Run 100 ns trajectories (AMBER force field) to assess binding stability and identify key residues (e.g., Leu376, His310) .
  • QSAR modeling : Train models on triazole derivatives’ IC50_{50} data to prioritize substituents with predicted logP < 3.5 .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:

  • Variable substituents : Synthesize derivatives with modifications at the furan-2-yl, piperazine, and 4-isopropylphenyl positions .
  • Biological testing : Screen for anti-inflammatory (COX-2 inhibition), antimicrobial (MIC against S. aureus), and cytotoxicity (MTT assay) .
  • Data analysis : Use multivariate regression to correlate substituent parameters (Hammett σ, π-values) with activity .

Advanced: What strategies improve the compound's metabolic stability?

Answer:

  • Prodrug design : Mask the hydroxy group as an acetyl ester to reduce Phase II glucuronidation .
  • Isotere replacement : Substitute the furan ring with a thiophene to resist oxidative degradation .
  • CYP450 inhibition : Co-administer with CYP3A4 inhibitors (e.g., ketoconazole) in preclinical models to prolong half-life .

Advanced: How can molecular docking guide the synthesis of derivatives with enhanced efficacy?

Answer:

  • Target prioritization : Dock derivatives into COX-2 or 14-α-demethylase active sites to rank binding scores (ΔG < -8 kcal/mol) .
  • Scaffold hopping : Replace the thiazolo-triazole core with imidazopyridine if docking reveals steric clashes .
  • Synthetic feasibility : Use retrosynthetic software (e.g., ChemAxon) to ensure proposed derivatives are synthesizable within 4–5 steps .

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